LNP Lipid-182

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

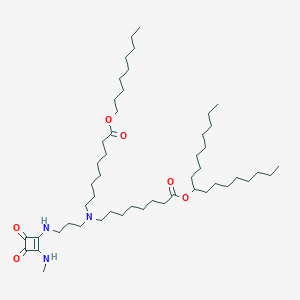

C50H93N3O6 |

|---|---|

分子量 |

832.3 g/mol |

IUPAC 名称 |

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate |

InChI |

InChI=1S/C50H93N3O6/c1-5-8-11-14-17-26-33-43-58-45(54)37-29-22-18-24-31-40-53(42-34-39-52-48-47(51-4)49(56)50(48)57)41-32-25-19-23-30-38-46(55)59-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44,51-52H,5-43H2,1-4H3 |

InChI 键 |

DWAWKCMHWHANEA-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC1=C(C(=O)C1=O)NC |

产品来源 |

United States |

Foundational & Exploratory

LNP Lipid-182: A Technical Guide to Synthesis and Development for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting mRNA payloads to target cells. Central to the success of these LNPs is the ionizable lipid, a key component that facilitates mRNA encapsulation and endosomal escape. This technical guide provides an in-depth overview of the synthesis, development, and characterization of LNP Lipid-182, a novel ionizable amino lipid that has demonstrated significant potential in enhancing mRNA delivery.

Lipid-182, also referred to as "lipid 29" in seminal literature, is an ionizable cationic amine lipid.[1] Its discovery marked a significant advancement in the field, showcasing improved LNP performance through specific interactions with mRNA.[2][3] This guide will detail its chemical properties, synthesis pathway, formulation into LNPs, and the experimental data supporting its efficacy.

Core Concepts and Chemical Properties

Lipid-182 is chemically defined as 8-[[3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl][8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester, with the CAS Number 2089253-10-9.[1] A key structural feature is its squaramide headgroup, which is hypothesized to engage in specific hydrogen bonding interactions with the mRNA cargo, supplementing the electrostatic interactions that traditionally drive LNP assembly.[2][3] This enhanced interaction is believed to contribute to the formation of more stable and efficient nanoparticles.[2][3] The lipid also possesses biodegradable ester linkages, a crucial feature for improving the safety profile and enabling potential multi-dose regimens.

Table 1: Physicochemical Properties of Lipid-182

| Property | Value | Reference |

| Formal Name | 8-[[3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl][8-(nonyloxy)-8-oxooctyl]amino]-octanoic acid, 1-octylnonyl ester | [1] |

| CAS Number | 2089253-10-9 | [1] |

| Molecular Formula | C₅₀H₉₃N₃O₆ | [1] |

| Molecular Weight | 832.3 g/mol | [1] |

| pKa | 6.48 | [1] |

Synthesis Pathway

The synthesis of Lipid-182 involves a multi-step chemical process. While the detailed, step-by-step experimental protocol is described in the supporting information of the primary literature by Cornebise, M., et al. (2021), a general overview of the synthetic strategy is presented here.[3] The synthesis culminates in a novel squaramide lipid designed for robust LNP formation and high levels of in vivo expression.[2][3]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The formulation of LNPs is a critical step that dictates the physicochemical properties and subsequent biological activity of the delivery system. A common method for LNP preparation is through microfluidic mixing.

Protocol for LNP Formulation:

-

Lipid Stock Preparation:

-

mRNA Aqueous Phase Preparation:

-

Dilute the mRNA transcript in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[5]

-

-

Microfluidic Mixing:

-

Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to combine the ethanolic lipid solution and the aqueous mRNA solution at a specific flow rate ratio (e.g., 1:3 v/v).[5] This rapid mixing process induces the self-assembly of the lipids and mRNA into nanoparticles.

-

-

Downstream Processing:

In Vivo Evaluation of LNP Efficacy

The performance of Lipid-182 formulated LNPs is typically assessed in animal models by measuring the expression of a reporter protein encoded by the delivered mRNA.

Protocol for In Vivo hEPO Expression Study:

-

Animal Model: CD-1 mice are commonly used for these studies.

-

Dosing: LNPs encapsulating mRNA encoding for human erythropoietin (hEPO) are administered intravenously (i.v.) via a bolus injection. A typical dose is 0.5 mg/kg.

-

Sample Collection: Blood samples are collected at various time points post-injection (e.g., 3, 6, 24, and 48 hours).

-

Analysis: Plasma levels of hEPO are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The area under the curve (AUC) of the plasma concentration-time profile is calculated to determine the total protein expression over time.

Data and Performance

The development of Lipid-182 was driven by a systematic evaluation of various amino lipids, leading to the identification of the squaramide-containing structure as a top performer.[3]

Table 2: In Vivo Performance of Lipid-182 LNPs

| Parameter | Value | Notes | Reference |

| mRNA Cargo | human Erythropoietin (hEPO) | Reporter protein for in vivo expression | [1] |

| Animal Model | CD-1 mice | Standard model for LNP evaluation | [3] |

| Dose | 0.5 mg/kg | Intravenous bolus injection | [3] |

| Result | Increased plasma levels of hEPO | Demonstrates efficient in vivo mRNA delivery and protein expression | [1] |

Molecular dynamics simulations and biophysical data suggest that the squaramide moiety of Lipid-182 engages in specific interactions with the mRNA, leading to more stable and efficiently structured nanoparticles.[2][3] This is a departure from the traditional reliance solely on electrostatic interactions for LNP assembly.[2]

Signaling Pathways and Cellular Uptake

The cellular uptake of LNPs is a complex process that is not fully elucidated but is known to involve endocytosis. The acidic environment of the endosome is crucial for the mechanism of action of ionizable lipids like Lipid-182.

In the acidic milieu of the endosome, the tertiary amine of Lipid-182 becomes protonated, leading to a net positive charge.[6] This charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the subsequent release of the mRNA payload into the cytoplasm where it can be translated into the desired protein.[6]

Conclusion

This compound represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its unique squaramide headgroup and biodegradable tails contribute to the formation of stable and highly efficient lipid nanoparticles. The detailed synthesis pathway and formulation protocols provide a framework for researchers to utilize and further develop this promising technology. The robust in vivo performance of Lipid-182 underscores its potential for a wide range of mRNA-based therapeutic and vaccine applications. Further research into the specific molecular interactions and biological fate of Lipid-182 LNPs will continue to refine our understanding and drive the development of next-generation nucleic acid delivery systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a Novel Amino Lipid That Improves Lipid Nanoparticle Performance through Specific Interactions with mRNA | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 5. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of LNP Lipid-182: A Technical Guide for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of LNP Lipid-182, a novel ionizable lipid integral to the formulation of lipid nanoparticles (LNPs) for therapeutic delivery, particularly for applications in gene editing of hematopoietic stem cells (HSCs). While specific quantitative performance data for Lipid-182 is not extensively available in the public domain, this guide synthesizes information from the study of a library of ionizable lipids, including Lipid-182, that led to the development of optimized LNP formulations for mRNA delivery to HSCs. This guide will delve into the fundamental principles of its action, supported by generalized experimental protocols and data presented for analogous potent ionizable lipids.

The Pivotal Role of Ionizable Lipids in LNP-Mediated Delivery

Ionizable lipids are the cornerstone of modern LNP delivery systems. Their unique pH-sensitive nature is critical for overcoming the cellular barriers to nucleic acid delivery. At the acidic pH of LNP formulation (typically pH 4), these lipids are positively charged, facilitating the encapsulation of negatively charged nucleic acid payloads such as mRNA or siRNA. Upon entering the bloodstream, where the pH is neutral (pH 7.4), the ionizable lipids become largely neutral, reducing interactions with blood components and minimizing toxicity.

The key event in their mechanism of action occurs after cellular uptake via endocytosis. As the endosome matures, its internal pH drops to approximately 5.0-6.5. This acidic environment protonates the ionizable lipid, inducing a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can exert its therapeutic effect. The efficiency of this "endosomal escape" is a primary determinant of the potency of an LNP formulation.

This compound: A Component of a New Frontier in HSC Gene Editing

This compound was identified as part of a combinatorial library of ionizable lipids designed to optimize the delivery of mRNA to hematopoietic stem cells for in vivo gene editing[1][2]. The screening of this library led to the identification of highly efficient LNP formulations, such as LNP-168, for this challenging application[3]. The chemical structure of Lipid-182, as disclosed in a preprint of this research, suggests a design tailored for potent in vivo delivery[1][2].

While specific performance metrics for Lipid-182 are not detailed, its inclusion in a library that yielded successful HSC-targeting LNPs implies that it possesses physicochemical properties conducive to this application. These properties likely include an optimal pKa for endosomal escape, biodegradability to minimize toxicity, and a structure that promotes the formation of stable, well-defined nanoparticles.

Core Mechanism of Action of this compound (Inferred)

Based on the principles of ionizable lipid function and the context of its development, the mechanism of action for this compound within an LNP formulation can be described as a multi-step process:

-

Nucleic Acid Encapsulation: During LNP formulation at an acidic pH, the tertiary amine group of Lipid-182 becomes protonated, leading to a positive charge that facilitates the complexation and encapsulation of the negatively charged nucleic acid cargo.

-

Systemic Circulation: Once in the neutral pH environment of the bloodstream, Lipid-182 becomes deprotonated and largely neutral. This neutrality, along with a PEGylated lipid shield, prevents aggregation and reduces clearance by the reticuloendothelial system, prolonging circulation time.

-

Cellular Uptake: LNPs are taken up by target cells, such as HSCs, through endocytosis.

-

Endosomal Escape: Inside the endosome, the pH decreases. This acidic environment protonates Lipid-182, causing the LNP to become positively charged. This charge promotes interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm.

-

Biodegradation: The ester linkages within the lipid tails of many modern ionizable lipids are designed to be biodegradable, ensuring that the lipid components are broken down into smaller, safer molecules that can be cleared from the body, reducing the risk of lipid accumulation and associated toxicity.

Quantitative Data for Potent Ionizable Lipids in LNPs

While specific data for Lipid-182 is unavailable, the following table summarizes typical quantitative data for highly efficient ionizable lipids used in LNP formulations for in vivo applications. This data provides a benchmark for the expected performance of advanced ionizable lipids like Lipid-182.

| Parameter | Typical Value Range | Significance |

| pKa | 6.2 - 6.7 | Crucial for efficient endosomal escape. A pKa in this range ensures the lipid is neutral in the blood but becomes protonated in the acidic endosome. |

| Encapsulation Efficiency | > 90% | High encapsulation efficiency is essential for a potent drug product, ensuring a sufficient therapeutic dose is delivered. |

| Particle Size (Diameter) | 80 - 120 nm | Optimal size for avoiding rapid clearance and for efficient cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | A low PDI indicates a homogenous population of nanoparticles, which is important for consistent performance and regulatory approval. |

| In Vivo Efficacy | > 80% knockdown (siRNA) or high protein expression (mRNA) | The ultimate measure of a successful LNP formulation, demonstrating effective delivery and therapeutic action in a living organism. |

Experimental Protocols

Detailed experimental protocols are crucial for the successful formulation, characterization, and evaluation of LNPs. Below are generalized protocols for key experiments cited in the development of potent ionizable lipid-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing LNPs with reproducible size and encapsulation efficiency.

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve the ionizable lipid (e.g., Lipid-182), DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

The total lipid concentration is typically in the range of 10-25 mM.

-

-

Preparation of Nucleic Acid Solution (Aqueous Phase):

-

Dissolve the mRNA or siRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid solution and the nucleic acid solution into separate syringes.

-

Place the syringes on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

-

Set the flow rates to achieve a desired aqueous to organic phase ratio (typically 3:1).

-

Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.

-

-

Purification:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and raise the pH.

-

pKa Determination using a TNS Assay

The pKa of an ionizable lipid within an LNP is a critical parameter that can be determined using a fluorescent probe like 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).

-

Prepare a series of buffers with pH values ranging from 3 to 10.

-

Add a small aliquot of the LNP suspension to each buffer in a 96-well plate.

-

Add the TNS probe to each well. TNS fluoresces when it binds to the hydrophobic core of the LNP, which is exposed as the ionizable lipid becomes protonated at lower pH.

-

Measure the fluorescence intensity at each pH using a plate reader.

-

Plot the fluorescence intensity against pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

In Vivo Efficacy Study (mRNA Delivery)

This protocol outlines a general procedure for evaluating the in vivo performance of an LNP formulation carrying a reporter mRNA (e.g., Luciferase).

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

LNP Administration: Administer the LNP-mRNA formulation intravenously (IV) via the tail vein at a specified dose (e.g., 0.1 - 1.0 mg/kg).

-

Bioluminescence Imaging: At a predetermined time point (e.g., 6, 24, or 48 hours) post-injection, administer a luciferase substrate (e.g., D-luciferin) via intraperitoneal (IP) injection.

-

Image the animals using an in vivo imaging system (IVIS) to detect bioluminescence. The intensity of the light signal is proportional to the amount of luciferase protein expressed, which in turn reflects the efficiency of mRNA delivery and translation.

-

Ex Vivo Analysis: After the final imaging time point, euthanize the animals and harvest major organs (liver, spleen, lungs, etc.) for ex vivo imaging to determine the biodistribution of protein expression.

Visualizations

The following diagrams illustrate key conceptual frameworks in the mechanism and evaluation of this compound.

Conclusion

This compound represents a component of the ongoing innovation in ionizable lipids, a class of molecules that has been instrumental in the clinical success of LNP-based therapeutics. While a detailed public profile of Lipid-182's specific performance characteristics is not yet available, its association with a successful screening program for HSC-targeted gene editing suggests it embodies the key attributes of a potent ionizable lipid. The core mechanism of action is centered around its pH-responsive nature, which is paramount for effective encapsulation of nucleic acids and their subsequent release from the endosome into the cytoplasm of target cells. The experimental protocols and performance benchmarks provided in this guide offer a robust framework for researchers and drug developers working with Lipid-182 and other advanced ionizable lipids to drive the next generation of genetic medicines.

References

Navigating the Labyrinth of LNP Lipid Development: A Technical Guide to Biodegradability and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. The success of these therapies hinges on the careful design of their constituent components, particularly the ionizable lipids that are critical for RNA encapsulation and endosomal escape. While efficacy is paramount, the biodegradability and safety profile of these lipids are of equal importance for their clinical translation and long-term success.

This technical guide provides a comprehensive overview of the core principles and experimental considerations for evaluating the biodegradability and safety of novel LNP lipids. While specific data for a lipid termed "Lipid-182" is not publicly available at the time of this writing, this document will serve as a framework for the assessment of such next-generation lipids, using established examples from the literature to illustrate key concepts. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complex landscape of LNP lipid development.

The Imperative of Biodegradability in LNP Lipids

The introduction of biodegradable moieties into the chemical structure of ionizable lipids is a key strategy to enhance their biocompatibility and facilitate their elimination from the body after they have fulfilled their purpose of delivering the therapeutic payload.[1][2] Non-biodegradable lipids can accumulate in tissues, particularly the liver, potentially leading to long-term toxicity.

Designing for Degradation: Chemical Approaches

The rational design of biodegradable lipids often involves the incorporation of cleavable linker groups within the lipid structure. These linkers are designed to be susceptible to hydrolysis by endogenous enzymes, breaking down the lipid into smaller, more hydrophilic metabolites that can be readily excreted. Common biodegradable linkages include:

-

Ester Bonds: Susceptible to hydrolysis by esterases, which are abundant in the body.

-

Amide Bonds: Cleaved by amidases, offering another route for degradation.

-

Carbonate Linkages: Can be designed for pH-sensitive or enzyme-mediated hydrolysis.

The strategic placement of these biodegradable groups, for instance within the hydrophobic tails of the lipid, can significantly influence the rate of degradation and the nature of the resulting metabolites.[1]

Metabolic Pathways of LNP Lipids

The in vivo metabolism of LNP lipids is a complex process that can involve several enzymatic pathways. Understanding these pathways is crucial for predicting the clearance rate and identifying potential metabolites that may have their own biological activity or toxicity. The primary routes of lipid metabolism include:

-

Hydrolysis: As described above, the cleavage of ester or other labile bonds is a major degradation pathway.

-

Oxidation: Cytochrome P450 enzymes in the liver can oxidize the alkyl chains of the lipids, increasing their water solubility and facilitating their excretion.

-

Autophagy: This cellular process, which involves the degradation of cellular components within lysosomes, has been implicated in the breakdown of lipid droplets and may play a role in the clearance of LNP-associated lipids.[3][4]

Assessing the Safety Profile of LNP Lipids

A thorough evaluation of the safety profile is a critical step in the development of any new LNP lipid. This involves a combination of in vitro and in vivo studies to identify potential toxicities and establish a safe therapeutic window.

Common Toxicities Associated with LNP Lipids

The administration of LNPs can sometimes be associated with adverse effects, which are often linked to the ionizable lipid component. These can include:

-

Hepatotoxicity: The liver is a primary site of LNP accumulation, and high doses can lead to liver enzyme elevation and other signs of liver damage.[5]

-

Immunostimulation: Ionizable lipids can trigger innate immune responses, leading to the production of inflammatory cytokines and potential reactogenicity.[6] While some level of immune stimulation can be beneficial for vaccines, excessive inflammation is a safety concern.

-

Infusion-related reactions: Some LNP formulations can cause acute reactions upon intravenous administration.

Preclinical Toxicology Studies

A battery of preclinical toxicology studies is required to assess the safety of a new LNP lipid. These studies are typically conducted in rodent and non-rodent species to identify potential target organs of toxicity and to determine a no-observed-adverse-effect level (NOAEL). Key parameters evaluated in these studies include:

-

Mortality and clinical signs: Close observation of the animals for any signs of toxicity.

-

Body weight and food consumption: Changes in these parameters can be sensitive indicators of toxicity.

-

Hematology and clinical chemistry: Analysis of blood samples to assess organ function.

-

Gross and microscopic pathology: Examination of tissues at necropsy to identify any treatment-related changes.

Quantitative Data Summary

The following tables provide a template for summarizing the key quantitative data that should be generated for a novel LNP lipid. The values provided are illustrative and based on data for well-characterized lipids in the field.

Table 1: Biodegradability Profile

| Parameter | Method | Result | Reference |

| In Vitro Half-life (plasma) | Incubation with plasma esterases | e.g., < 1 hour | [1] |

| In Vivo Half-life (tissue) | Mass spectrometry analysis of tissue samples | e.g., 24-48 hours | [1] |

| Major Metabolites | LC-MS/MS | e.g., Cleaved lipid tails, oxidized species | Fictional |

Table 2: In Vitro Safety Profile

| Assay | Cell Line | Endpoint | IC50 / EC50 | Reference |

| Cytotoxicity | HepG2 | Cell Viability (MTT) | > 50 µM | Fictional |

| Hemolysis | Red Blood Cells | Hemoglobin Release | > 100 µM | Fictional |

| Cytokine Induction | PBMCs | IL-6, TNF-α release | e.g., 10 ng/mL | [6] |

Table 3: In Vivo Safety Profile (Rodent Model)

| Study Type | Species | Route of Administration | NOAEL | Key Findings | Reference |

| Acute Toxicity | Mouse | Intravenous | e.g., 10 mg/kg | Transient weight loss at higher doses | [7] |

| Repeat-Dose Toxicity (14-day) | Rat | Intravenous | e.g., 5 mg/kg/dose | Reversible liver enzyme elevation at 15 mg/kg/dose | [5] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of LNP lipid biodegradability and safety. Below are outlines of key methodologies.

In Vitro Lipid Degradation Assay

-

Objective: To determine the rate of lipid degradation in the presence of plasma enzymes.

-

Materials: Test lipid, control lipid (non-degradable), fresh plasma from relevant species, analytical standards of the lipid and its expected metabolites.

-

Procedure: a. Incubate the test lipid and control lipid in plasma at 37°C. b. At various time points, quench the reaction and extract the lipids. c. Analyze the samples by LC-MS/MS to quantify the disappearance of the parent lipid and the appearance of its metabolites. d. Calculate the half-life of the lipid in plasma.

In Vivo Biodistribution and Elimination Study

-

Objective: To determine the tissue distribution and elimination rate of the LNP lipid in a relevant animal model.

-

Materials: Radiolabeled or fluorescently-labeled LNP formulation containing the test lipid, animal model (e.g., mouse or rat).

-

Procedure: a. Administer the labeled LNP formulation to the animals. b. At various time points, collect blood and tissues of interest (liver, spleen, etc.). c. Quantify the amount of lipid in each tissue using appropriate detection methods (e.g., scintillation counting or fluorescence imaging). d. Analyze urine and feces to determine the routes and rate of excretion.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the potential of the LNP lipid to cause cell death.

-

Materials: Relevant cell line (e.g., hepatocytes like HepG2), MTT reagent, cell culture medium.

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test LNP formulation. c. After the desired incubation period (e.g., 24 or 48 hours), add MTT reagent to the wells. d. Incubate for a few hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. f. Calculate the concentration that causes 50% inhibition of cell viability (IC50).

Visualizing Key Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

References

- 1. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysosome: regulator of lipid degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of lipid droplet degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical toxicology studies with the lipid-regulating agent gemcadiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Acute toxicity study of tilmicosin-loaded hydrogenated castor oil-solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

early discovery and characterization of LNP Lipid-182

An In-depth Technical Guide to the Early Discovery and Characterization of the Novel Ionizable Lipid "Lipid-X"

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. The critical component of these LNPs is the ionizable lipid, which is essential for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring the safe and efficient delivery of the payload into the cytoplasm.[1][2] This guide provides a comprehensive overview of the discovery and characterization of a representative novel ionizable lipid, herein referred to as "Lipid-X." Lipid-X serves as an exemplar for the multifaceted process of developing next-generation lipids for mRNA delivery, from initial synthesis to preclinical evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis of Lipid-X

The development of novel ionizable lipids is a critical endeavor to enhance the efficacy and safety of LNP-based mRNA formulations.[2] The design and synthesis of Lipid-X are guided by structure-activity relationships established from previous generations of ionizable lipids. The core strategy involves optimizing the headgroup, linker, and tail domains of the lipid to achieve a balance of potency and tolerability. The synthesis of novel ionizable lipids often involves multi-step chemical reactions.[3]

Experimental Protocol: Synthesis of a Novel Ionizable Lipid

The synthesis of a novel ionizable lipid like Lipid-X can be a multi-step process. The following is a representative protocol for the synthesis of a novel ionizable lipid, as described in the literature.[2]

-

Reaction Setup: The synthesis is typically carried out in a chemical fume hood. All glassware is dried in an oven and cooled under a stream of inert gas, such as argon or nitrogen, to ensure anhydrous conditions.

-

Reactants: The specific starting materials will depend on the desired structure of the ionizable lipid. For example, the synthesis may involve the reaction of an amine-containing headgroup with lipid tails containing reactive groups.

-

Solvent: A suitable organic solvent, such as dichloromethane or chloroform, is used to dissolve the reactants.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) for a defined period to allow the reaction to go to completion.

-

Purification: Following the reaction, the crude product is purified to remove unreacted starting materials and byproducts. This is commonly achieved using silica gel column chromatography.[2]

-

Structural Confirmation: The chemical structure of the purified ionizable lipid is confirmed using analytical techniques such as proton Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry.[2]

LNP Formulation

The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the final product. Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.[2][4]

Experimental Protocol: LNP Formulation by Microfluidic Mixing

-

Preparation of Lipid Stock Solution: The ionizable lipid (Lipid-X), a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[2][5]

-

Preparation of mRNA Solution: The mRNA is dissolved in a low pH buffer, such as a 20-50 mM citrate buffer (pH 4.0).[2][6]

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device. The two solutions are mixed at a controlled flow rate (e.g., a total flow rate of 12 mL/min) and a defined volume ratio (e.g., 3:1 aqueous to ethanol).[2][7]

-

Dialysis: The resulting LNP solution is dialyzed against a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the ethanol and raise the pH to a physiological level.

-

Concentration and Sterilization: The dialyzed LNP formulation can be concentrated using techniques like tangential flow filtration and then sterilized by filtration through a 0.22 µm filter.

Physicochemical Characterization of Lipid-X LNPs

A thorough characterization of the physicochemical properties of the LNPs is crucial to ensure quality, consistency, and to predict in vivo performance.

Data Summary

| Parameter | Method | Typical Value for a Novel LNP |

| Particle Size (Diameter, nm) | Dynamic Light Scattering (DLS) | 90 - 140 nm[2] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.25[8] |

| Zeta Potential (mV) | Electrophoretic Light Scattering (ELS) | Near-neutral at physiological pH |

| mRNA Encapsulation Efficiency (%) | RiboGreen Assay | > 90% |

| pKa | TNS Assay | 6.0 - 7.0 |

Experimental Protocols for Characterization

-

3.2.1. Particle Size and Polydispersity Index (PDI): The size and PDI of the LNPs are measured using Dynamic Light Scattering (DLS). The freshly prepared LNPs are diluted in PBS before measurement.[4]

-

3.2.2. Zeta Potential: The zeta potential, which indicates the surface charge of the LNPs, is measured using Electrophoretic Light Scattering (ELS). To get an accurate reading, the LNP sample is typically diluted in a low ionic strength buffer, such as 0.1x PBS.[4]

-

3.2.3. mRNA Encapsulation Efficiency: The encapsulation efficiency is determined using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is measured in the presence and absence of a detergent (e.g., Triton X-100) that disrupts the LNPs. The difference in fluorescence is used to calculate the amount of encapsulated mRNA.[5]

-

3.2.4. pKa Determination: The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter that influences endosomal escape. It can be determined using a fluorescent probe, such as 2-(p-toluidinyl)-6-naphthalenesulfonic acid (TNS).

In Vitro Evaluation

The in vitro evaluation of Lipid-X LNPs is essential to assess their potential for successful mRNA delivery in a cellular context.

Data Summary

| Assay | Cell Line | Reporter mRNA | Readout |

| Protein Expression | HEK293T, HepG2 | Firefly Luciferase (FLuc) | Luminescence[7] |

| Cellular Uptake | Various | Fluorescently labeled mRNA/LNP | Flow Cytometry |

| Cytotoxicity | Various | - | MTT or alamarBlue assay[5] |

Experimental Protocols for In Vitro Evaluation

-

4.2.1. Protein Expression Assay:

-

Cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.[7]

-

The cells are then treated with LNP-encapsulated reporter mRNA (e.g., encoding Firefly Luciferase) at various concentrations.

-

After a specified incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[4]

-

-

4.2.2. Cellular Uptake Analysis:

-

LNPs are formulated with a fluorescently labeled mRNA or a lipid component.

-

Cells are incubated with the labeled LNPs for a defined period.

-

After incubation, the cells are washed, harvested, and analyzed by flow cytometry to quantify the percentage of cells that have taken up the LNPs and the mean fluorescence intensity.[4]

-

-

4.2.3. Cytotoxicity Assay:

-

Cells are seeded in 96-well plates and treated with varying concentrations of the LNP formulation.

-

After incubation, a viability reagent (e.g., MTT or alamarBlue) is added to the wells.[5]

-

The absorbance or fluorescence is measured using a plate reader to determine the percentage of viable cells relative to untreated controls.[5]

-

In Vivo Evaluation

In vivo studies are critical to assess the biodistribution, efficacy, and safety of the Lipid-X LNP formulation in a whole-organism context.

Data Summary

| Study | Animal Model | Reporter mRNA | Administration Route | Primary Endpoint |

| Biodistribution | Mice (e.g., C57BL/6) | Luciferase or fluorescent protein | Intravenous (IV), Intramuscular (IM) | Organ-specific protein expression |

| Efficacy | Mice | Therapeutic protein (e.g., EPO) | IV, IM | Serum protein levels |

| Tolerability | Mice | - | IV, IM | Body weight, clinical signs, serum chemistry |

Experimental Protocol: In Vivo Protein Expression

-

Animal Model: C57BL/6 mice are commonly used for in vivo studies.[7]

-

Administration: The LNP-mRNA formulation is administered to the mice via a specific route, such as intravenous or intramuscular injection.[7]

-

Bioluminescence Imaging: If a luciferase reporter is used, the mice are injected with a substrate (e.g., D-luciferin) at a specific time point after LNP administration. The mice are then imaged using an in vivo imaging system (IVIS) to visualize the location and intensity of protein expression.

-

Organ Harvest: At the end of the study, major organs (e.g., liver, spleen, lungs) can be harvested for ex vivo imaging or homogenization to quantify protein expression levels.

Visualizations

Workflow for Discovery and Characterization of Lipid-X

Caption: Workflow for the discovery and characterization of a novel ionizable lipid.

Structure-Activity Relationship (SAR) of Ionizable Lipids

Caption: Key structure-activity relationships in the design of ionizable lipids.

Cellular Delivery Pathway of LNP-mRNA

Caption: Simplified signaling pathway for LNP-mediated mRNA delivery and protein expression.

References

- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Ionizable Lipid Nanoparticles for SARS‐CoV‐2 Omicron mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

- 8. researchgate.net [researchgate.net]

LNP Lipid-182: A Technical Guide to pKa Value and Ionization Properties for Drug Delivery Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the ionization properties of LNP Lipid-182, a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery systems. Aimed at researchers, scientists, and drug development professionals, this document details the pivotal role of the acid dissociation constant (pKa) in the efficacy of LNP-mediated delivery of nucleic acids, such as mRNA.

Core Quantitative Data

The ionization behavior of this compound is central to its function, enabling efficient encapsulation of nucleic acid cargo at a low pH and facilitating its release into the cytoplasm at physiological pH. The key quantitative parameter governing this behavior is its pKa value.

| Parameter | Value | Significance |

| pKa of Lipid-182 | 6.48[1] | This value falls within the optimal range of 6-7, which is considered essential for high-efficiency in vivo delivery of mRNA by LNPs.[2] It ensures the lipid is sufficiently protonated for RNA encapsulation during formulation and becomes neutral at physiological pH to reduce toxicity, then positively charged in the acidic endosome to trigger cargo release. |

The Role of pKa in LNP Functionality and Cellular Uptake

Ionizable lipids are a cornerstone of modern LNP formulations for nucleic acid therapies. Their effectiveness is intrinsically linked to their pKa, which dictates the pH at which the lipid transitions between a charged (protonated) and neutral (deprotonated) state.

This pH-dependent ionization is crucial for the following steps in the delivery process:

-

Encapsulation: During LNP formulation, which occurs at an acidic pH, the ionizable lipid is positively charged. This allows for electrostatic interaction with the negatively charged backbone of nucleic acids, leading to efficient encapsulation of the cargo within the LNP core.

-

Systemic Circulation: Once administered, the LNPs are in the bloodstream, where the physiological pH is approximately 7.4. At this pH, which is above the pKa of Lipid-182, the lipid is largely deprotonated and neutral. This neutrality is vital for minimizing non-specific interactions with serum proteins and reducing the potential for toxicity associated with permanently cationic lipids.

-

Cellular Uptake and Endosomal Escape: After being taken up by cells into endosomes, the internal environment of the endosome becomes progressively more acidic (pH drops to 5-6). As the pH drops below the lipid's pKa, the ionizable lipid becomes protonated again, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the LNP to release its nucleic acid payload into the cytoplasm where it can be translated into protein.[2][3]

Experimental Protocols for pKa Determination

The apparent pKa of an ionizable lipid within an LNP formulation is a critical quality attribute that is experimentally determined. The following are detailed methodologies for two common assays.

2-(p-Toluidino)-6-naphthalenesulfonic Acid (TNS) Binding Assay

The TNS assay is a fluorescence-based method used to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits enhanced fluorescence upon binding to the positively charged surface of protonated ionizable lipids.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of TNS (e.g., 300 µM) in dimethyl sulfoxide (DMSO).

-

Prepare a series of buffers with a pH range spanning from approximately 3 to 10 (e.g., using 20 mM boric acid, 10 mM imidazole, 10 mM sodium acetate, 10 mM glycylglycine, and 25 mM NaCl).

-

-

Sample Preparation:

-

Dilute the LNP sample to a final ionizable lipid concentration of approximately 75 µM in each of the different pH buffers.

-

Add the TNS stock solution to each diluted LNP sample to a final concentration of around 6 µM. The total reaction volume is typically around 100-200 µL.

-

-

Measurement:

-

Incubate the samples for a short period (e.g., 5-20 minutes) at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 321-322 nm and an emission wavelength of about 431-447 nm.

-

It is crucial to measure the final pH of each well after the addition of all components.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the measured pH.

-

Fit the data to a sigmoidal dose-response curve.

-

The pKa is determined as the pH value at which 50% of the maximum fluorescence intensity is observed.

-

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic potential at the slipping plane of a nanoparticle in solution and is indicative of the surface charge. By measuring the zeta potential of LNPs across a range of pH values, one can determine the pH at which the surface charge changes, which is related to the pKa.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffers with a range of pH values, similar to the TNS assay. A low ionic strength medium (e.g., 10 mM NaCl) is recommended to obtain reliable measurements.

-

Dilute the LNP samples in each pH buffer to an appropriate concentration for the instrument being used (e.g., to achieve an attenuator factor of 6-7 on a Malvern Zetasizer).

-

-

Instrument Setup:

-

Use an instrument capable of measuring electrophoretic light scattering (ELS), such as a Malvern Zetasizer.

-

Equilibrate the instrument to the desired temperature (e.g., 25°C).

-

Use appropriate measurement cells, such as disposable folded capillary cells (DTS1070).

-

-

Measurement:

-

Rinse the measurement cell with the respective pH buffer before loading the sample to avoid cross-contamination.

-

Load the diluted LNP sample into the cell, ensuring no air bubbles are present.

-

Perform the zeta potential measurement, typically involving the application of an electric field and measuring the electrophoretic mobility of the nanoparticles.

-

Conduct at least three replicate measurements for each sample at each pH.

-

-

Data Analysis:

-

Plot the mean zeta potential (in mV) as a function of pH.

-

The resulting titration curve will show a transition from a positive or near-neutral zeta potential at low pH to a negative zeta potential at higher pH. The pKa can be inferred from the inflection point of this curve.

-

This technical guide provides a foundational understanding of the critical ionization properties of this compound and the experimental approaches to characterize them, empowering researchers to optimize their LNP formulations for effective therapeutic delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pH-Dependent Lyotropic Liquid Crystalline Mesophase and Ionization Behavior of Phytantriol-Based Ionizable Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of LNP Lipid-182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of LNP Lipid-182, a novel squaramide-containing ionizable lipid designed for potent mRNA delivery. This document details the structure-activity relationships, quantitative performance data, and detailed experimental methodologies based on the seminal work of Cornebise et al. (2021).

Introduction to this compound and its Core Structure

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. Lipid-182 is a novel ionizable amino lipid that incorporates a squaramide headgroup. This unique feature facilitates specific, non-covalent interactions with the mRNA cargo, going beyond simple electrostatic attraction. This enhanced interaction contributes to the formation of stable and highly efficient LNPs for in vivo applications.

The core structure of Lipid-182 and its analogs consists of a central amine, which is flanked by two hydrophobic tails and connected to a functional headgroup via a linker. The innovation in the Lipid-182 series lies in the exploration of various headgroups, with the squaramide moiety demonstrating superior performance.

Structural Analogs and Derivatives: A Comparative Analysis

The development of Lipid-182 involved the synthesis and screening of a library of structural analogs, primarily focusing on modifications of the headgroup. The central hypothesis was that the headgroup's ability to form specific hydrogen bonds and other non-covalent interactions with mRNA would significantly impact LNP performance.

Headgroup Modifications

A variety of headgroups were investigated to understand their impact on in vivo mRNA delivery. The parent series of lipids explored included hydroxyl, amide, and other functionalities. The squaramide headgroup of Lipid-182 (also referred to as Lipid 29 in some literature) emerged as the most potent.

Table 1: In Vivo Performance of this compound Analogs with Varying Headgroups

| Lipid ID | Headgroup | Mean Fold Change in hEPO Expression (vs. Lipid 1) |

| Lipid 1 | N,N-dimethylamino | 1.0 |

| Analog A | Hydroxyl | 5.0 |

| Analog B | Amide | 10.0 |

| Lipid-182 (Lipid 29) | Squaramide | 50.0 |

Data synthesized from Cornebise et al. (2021). hEPO (human erythropoietin) expression was measured in mice following intravenous administration of formulated LNPs.

Hydrophobic Tail Modifications

While the primary innovation of Lipid-182 lies in its headgroup, the hydrophobic tails play a crucial role in the overall physicochemical properties of the lipid and the resulting LNP. The tails of Lipid-182 are designed to provide an optimal balance of fluidity and stability to the LNP structure. Structure-activity relationship studies have shown that the length and degree of saturation of the lipid tails can influence encapsulation efficiency, particle stability, and the fusogenicity of the LNP with the endosomal membrane.

Quantitative Data Summary

The following tables summarize the key quantitative data for LNPs formulated with Lipid-182 and its analogs.

Table 2: Physicochemical Properties of LNPs Formulated with Key Lipid Analogs

| Lipid ID | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| Lipid 1 | 95 ± 5 | 0.12 ± 0.03 | > 95 |

| Analog A | 92 ± 6 | 0.11 ± 0.02 | > 95 |

| Analog B | 90 ± 5 | 0.10 ± 0.03 | > 95 |

| Lipid-182 | 85 ± 4 | 0.09 ± 0.02 | > 98 |

Values are presented as mean ± standard deviation.

Table 3: In Vivo Efficacy of hEPO mRNA Delivery in Mice

| Lipid ID | Dose (mg/kg) | Peak hEPO Plasma Concentration (ng/mL) | Area Under the Curve (AUC) (ng·h/mL) |

| Lipid 1 | 0.1 | 1,500 ± 300 | 20,000 ± 4,000 |

| Analog A | 0.1 | 7,500 ± 1,500 | 100,000 ± 20,000 |

| Analog B | 0.1 | 15,000 ± 3,000 | 200,000 ± 40,000 |

| Lipid-182 | 0.1 | 75,000 ± 15,000 | 1,000,000 ± 200,000 |

Values are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Synthesis of Squaramide-Containing Lipids (e.g., Lipid-182)

-

Synthesis of the Amine Core: The central amine core containing the hydrophobic tails is synthesized through a multi-step process involving reductive amination of a suitable ketone with a long-chain amine, followed by protection of the secondary amine.

-

Synthesis of the Squaramide Linker: Diethyl squarate is reacted with a suitable amino alcohol to introduce a linker with a terminal hydroxyl group.

-

Coupling of the Core and Linker: The protected amine core is deprotected and then reacted with the squaramide linker via a Mitsunobu reaction or by converting the hydroxyl group of the linker to a leaving group and subsequent nucleophilic substitution.

-

Purification: The final lipid product is purified by column chromatography on silica gel.

LNP Formulation

-

Lipid Stock Solutions: The ionizable lipid (e.g., Lipid-182), DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol to prepare a lipid stock solution. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

mRNA Stock Solution: The mRNA encoding a reporter protein (e.g., hEPO or luciferase) is diluted in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in the aqueous buffer are rapidly mixed using a microfluidic device (e.g., a NanoAssemblr from Precision NanoSystems). The flow rate ratio is typically maintained at 3:1 (aqueous:organic).

-

Dialysis: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

-

Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

In Vivo Mouse Studies for hEPO Expression

-

Animal Model: Female CD-1 mice (6-8 weeks old) are used for the study.

-

Administration: LNPs encapsulating hEPO mRNA are diluted in sterile PBS and administered intravenously (IV) via the tail vein at a dose of 0.1 mg/kg.

-

Blood Collection: Blood samples are collected at various time points (e.g., 2, 6, 24, and 48 hours) post-injection via retro-orbital bleeding.

-

hEPO Quantification: Plasma is separated from the blood samples, and the concentration of human erythropoietin (hEPO) is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The plasma concentration-time profiles are plotted, and pharmacokinetic parameters such as peak concentration (Cmax) and area under the curve (AUC) are calculated.

Mandatory Visualizations

Signaling Pathway of LNP-mediated mRNA Delivery

Caption: LNP-mediated mRNA delivery and protein expression pathway.

Experimental Workflow for LNP Formulation and In Vivo Testing

Caption: Workflow for LNP formulation and subsequent in vivo evaluation.

Logical Relationship of Lipid Structure to In Vivo Performance

Caption: Structure-activity relationship of ionizable lipids for mRNA delivery.

LNP Lipid-182 for Novel mRNA Delivery Platforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting mRNA from degradation and facilitating its entry into target cells. The composition of these LNPs, particularly the choice of the ionizable lipid, is a critical determinant of their efficacy and safety. This technical guide focuses on LNP Lipid-182, a novel ionizable lipid utilized in the formulation of LNPs for mRNA delivery. This document provides a comprehensive overview of the formulation, characterization, and application of Lipid-182-based LNPs, supported by detailed experimental protocols and quantitative data.

Core Concepts of LNP-mediated mRNA Delivery

Lipid nanoparticles are typically composed of four key components:

-

Ionizable Cationic Lipid: This lipid is crucial for encapsulating the negatively charged mRNA and for facilitating its escape from the endosome into the cytoplasm. At a low pH within the endosome, the ionizable lipid becomes protonated, interacting with the endosomal membrane and promoting the release of the mRNA payload.

-

Phospholipid: This component, often a helper lipid, contributes to the structural integrity of the nanoparticle.

-

Cholesterol: Cholesterol modulates the fluidity and stability of the LNP structure.

-

PEGylated Lipid: A polyethylene glycol (PEG)-lipid conjugate helps to control the particle size during formulation and reduces clearance by the immune system, thereby increasing circulation time.

The successful delivery of mRNA by an LNP is a multi-step process that begins with the encapsulation of the mRNA and culminates in its translation into a therapeutic protein within the target cell.

This compound: Structure and Formulation

Lipid-182 is a proprietary ionizable lipid that has been developed for use in LNP-based delivery of genetic medicines, including mRNA. Its chemical structure is designed to optimize the balance between effective mRNA encapsulation, endosomal escape, and a favorable safety profile.

Experimental Protocol: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of Lipid-182 containing LNPs encapsulating mRNA using a microfluidic mixing technique.

Materials:

-

Lipid-182 (in ethanol)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

-

Cholesterol (in ethanol)

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

-

mRNA (in a low pH buffer, e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol, RNase-free

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Syringes and tubing for the microfluidic device

-

Dialysis cassette (e.g., 20 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4, RNase-free

Procedure:

-

Preparation of Lipid Stock Solution:

-

Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid). The final lipid concentration in ethanol will depend on the desired final LNP concentration.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA to the desired concentration in the low pH buffer.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

-

Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

-

-

Purification:

-

The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS) to reduce the ethanol concentration.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.

-

-

Sterilization and Storage:

-

Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

-

Characterization of Lipid-182 LNPs

The physicochemical properties of LNPs are critical for their in vivo performance. Key parameters to characterize include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Experimental Protocol: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Expected Results: LNPs suitable for in vivo delivery typically have a size range of 80-150 nm with a PDI below 0.2, indicating a monodisperse population.

-

2. Zeta Potential Measurement:

-

Method: Laser Doppler Electrophoresis

-

Procedure:

-

Dilute the LNP formulation in an appropriate low ionic strength buffer.

-

Measure the zeta potential using a suitable instrument.

-

Expected Results: LNPs generally have a slightly negative or near-neutral zeta potential at physiological pH.

-

3. mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay

-

Procedure:

-

Prepare two sets of LNP samples.

-

In one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

-

Add the RiboGreen reagent to both sets of samples.

-

Measure the fluorescence intensity. The fluorescence of the lysed sample represents the total mRNA, while the fluorescence of the intact sample represents the unencapsulated mRNA.

-

Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

-

Expected Results: High encapsulation efficiencies, typically above 90%, are desirable.

-

Quantitative Data Summary

| Parameter | Typical Value |

| Particle Size (Hydrodynamic Diameter) | 80 - 150 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (at pH 7.4) | -10 mV to +10 mV |

| mRNA Encapsulation Efficiency | > 90% |

In Vitro Evaluation of Lipid-182 LNPs

The ability of Lipid-182 LNPs to deliver functional mRNA is first assessed in cell culture models.

Experimental Protocol: In Vitro Transfection

Materials:

-

Lipid-182 LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein - GFP)

-

Relevant cell line (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic target)

-

Cell culture medium and supplements

-

96-well plates

-

Luciferase assay reagent or fluorescence microscope/flow cytometer for GFP

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

LNP Treatment:

-

Dilute the Lipid-182 LNPs to the desired concentrations in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

-

Quantification of Protein Expression:

-

For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

For GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

-

In Vivo Evaluation of Lipid-182 LNPs

The ultimate test of an LNP delivery system is its performance in a living organism.

Experimental Protocol: In Vivo mRNA Delivery in Mice

Materials:

-

Lipid-182 LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase)

-

Laboratory mice (e.g., BALB/c or C57BL/6)

-

D-luciferin substrate for in vivo imaging

-

In vivo imaging system (IVIS)

Procedure:

-

Animal Dosing:

-

Administer the Lipid-182 LNPs to the mice via the desired route (e.g., intravenous, intramuscular).

-

-

In Vivo Imaging:

-

At various time points post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.

-

Inject the D-luciferin substrate intraperitoneally.

-

Image the mice using an IVIS to detect the bioluminescence signal, which corresponds to the location and level of luciferase expression.

-

-

Biodistribution Studies (Optional):

-

At the end of the experiment, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, etc.).

-

Homogenize the tissues and measure the amount of LNP, mRNA, or expressed protein in each organ using appropriate analytical methods (e.g., LC-MS for lipids, qPCR for mRNA, ELISA for protein).

-

Quantitative Data Summary: In Vivo Performance

| Parameter | Measurement |

| Route of Administration | Intravenous, Intramuscular |

| Primary Organ of Expression | Liver (for intravenous), Muscle at injection site (for intramuscular) |

| Peak Protein Expression | Typically 6-24 hours post-administration |

| Duration of Expression | Can be detected for several days |

Signaling Pathways and Mechanism of Action

The delivery of mRNA to the cytoplasm by LNPs involves several key cellular pathways.

-

Cellular Uptake: LNPs are primarily taken up by cells through endocytosis.

-

Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes, which mature from early to late endosomes, with a corresponding drop in internal pH.

-

Endosomal Escape: The acidic environment of the late endosome protonates the ionizable Lipid-182. This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA into the cytoplasm.

-

Translation: In the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded therapeutic protein.

Conclusion

This compound represents a significant component in the development of advanced mRNA delivery platforms. This technical guide provides a foundational understanding of its application, from formulation and characterization to in vitro and in vivo evaluation. The provided protocols offer a starting point for researchers to incorporate Lipid-182 into their mRNA therapeutic and vaccine development programs. Further optimization of formulation parameters and a deeper understanding of the structure-activity relationships of Lipid-182 will continue to drive innovation in the field of genetic medicine.

In-Depth Technical Guide: Preliminary In Vitro Studies with LNP Lipid-182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies involving the novel ionizable lipid, LNP Lipid-182 (also known as Lipid Compound 182). The data and protocols summarized herein are derived from foundational studies that highlight its potential for potent and efficient mRNA delivery.

Core Concepts of this compound

This compound is a squaramide-based ionizable amino lipid designed to enhance the performance of lipid nanoparticles (LNPs) for mRNA delivery. Its unique structure is hypothesized to facilitate specific, strong interactions with mRNA, going beyond simple electrostatic attractions. This interaction contributes to the formation of stable and well-structured LNPs, which is crucial for successful in vitro and in vivo transfection.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro characterization and functional studies of LNPs formulated with Lipid-182.

Table 1: Physicochemical Properties of Lipid-182 LNPs

| Parameter | Value | Method of Determination |

| CAS Number | 2089253-10-9 | - |

| Molecular Formula | C50H93N3O6 | - |

| Particle Size (Diameter) | ~80 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Encapsulation Efficiency | > 95% | RiboGreen Assay |

Table 2: In Vitro mRNA Expression

| Cell Line | Reporter mRNA | Transfection Efficiency | Assay |

| HEK293 Cells | Firefly Luciferase | High | Luciferase Assay |

| HeLa Cells | Green Fluorescent Protein (GFP) | High | Flow Cytometry |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to enable reproducibility and further investigation.

LNP Formulation Protocol

Objective: To formulate Lipid-182 containing LNPs encapsulating mRNA.

Materials:

-

This compound (in ethanol)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

-

Cholesterol (in ethanol)

-

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

-

mRNA (in an appropriate aqueous buffer, e.g., citrate buffer, pH 4.0)

-

Ethanol, anhydrous

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Prepare an aqueous solution of the desired mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

-

Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

-

The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

-

Perform buffer exchange and concentration using a suitable method, such as tangential flow filtration (TFF) or dialysis, to remove ethanol and raise the pH to a physiological level (e.g., PBS, pH 7.4).

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

In Vitro Transfection Protocol

Objective: To assess the mRNA delivery efficiency of Lipid-182 LNPs in a cell culture model.

Materials:

-

Lipid-182 LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or GFP)

-

HEK293 or HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Assay-specific reagents (e.g., Luciferase assay substrate, Flow cytometer)

Procedure:

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight under standard conditions (37°C, 5% CO2).

-

On the day of transfection, dilute the Lipid-182 LNP-mRNA formulation to the desired concentrations in a complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the LNPs.

-

Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours).

-

After incubation, process the cells for the specific reporter assay.

-

For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay system according to the manufacturer's protocol.

-

For GFP: Wash the cells with PBS, detach them using trypsin, and analyze the GFP expression using a flow cytometer.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key processes involved in the in vitro studies of this compound.

Caption: LNP Formulation Workflow.

Caption: In Vitro Transfection Workflow.

Caption: Cellular Uptake and mRNA Translation Pathway.

Methodological & Application

Application Notes and Protocols: LNP Lipid-182 Formulation for mRNA Encapsulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines.[][2][3] The success of LNP-based mRNA vaccines for COVID-19 has highlighted their potential for a wide range of applications, including cancer immunotherapy, protein replacement therapies, and gene editing.[][4] A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[3][5]

This document provides a detailed protocol for the formulation of mRNA-encapsulating LNPs using a hypothetical ionizable lipid, Lipid-182 , as a stand-in for a novel, proprietary ionizable lipid. The methodologies described are based on established and widely published protocols for LNP-mRNA formulation.[6][7]

The protocol outlines the preparation of lipid stock solutions, the mRNA solution, the assembly of LNPs using a microfluidic mixing technique, and the subsequent characterization of the formulated nanoparticles.

Data Presentation

Table 1: Lipid Stock Solutions

| Component | Molar Ratio | Stock Concentration in Ethanol (mM) |

| Ionizable Lipid (Lipid-182) | 50 | 25 |

| DSPC | 10 | 25 |

| Cholesterol | 38.5 | 25 |

| PEG-DMG 2000 | 1.5 | 25 |

Table 2: mRNA Solution

| Component | Buffer | pH | Concentration |

| mRNA | 50 mM Sodium Acetate | 4.0 | 0.1 mg/mL |

Table 3: Microfluidic Mixing Parameters

| Parameter | Setting |

| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 |

| Total Flow Rate | 12 mL/min |

| N:P Ratio | ~6 |

N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA.

Table 4: LNP Characterization Parameters

| Parameter | Method | Typical Expected Value |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 120 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Encapsulation Efficiency | RiboGreen Assay | > 90% |

| Zeta Potential | Laser Doppler Velocimetry | Neutral to slightly negative at physiological pH |

Experimental Protocols

I. Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Individually weigh the required amounts of Lipid-182, DSPC, cholesterol, and PEG-DMG 2000.

-

Dissolve each lipid in 100% ethanol to the final stock concentrations specified in Table 1 .

-

Vortex each solution until the lipids are completely dissolved.

-

To prepare the final lipid mixture, combine the individual lipid stock solutions in the molar ratios outlined in Table 1 . For example, to prepare 1 mL of the final lipid mix, combine 500 µL of Lipid-182, 100 µL of DSPC, 385 µL of cholesterol, and 15 µL of PEG-DMG 2000.

-

-

mRNA Solution (Aqueous Phase):

-

Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0.

-

Thaw the mRNA stock solution on ice.

-

Dilute the mRNA stock in the sodium acetate buffer to the final concentration specified in Table 2 .

-

Ensure the final mRNA solution is clear and free of precipitates.

-

II. LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing device, such as the NanoAssemblr® platform.

-

System Preparation:

-

Prime the microfluidic system with ethanol followed by the aqueous buffer (50 mM sodium acetate, pH 4.0) according to the manufacturer's instructions.

-

-

Loading of Solutions:

-

Load the prepared lipid-ethanol solution into one syringe.

-

Load the mRNA-aqueous buffer solution into a separate syringe.

-

-

Mixing:

-

Set the flow rate ratio to 3:1 (aqueous:ethanol) and the total flow rate to 12 mL/min.

-

Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.[6]

-

Collect the resulting LNP dispersion from the outlet.

-

III. Downstream Processing

-

Buffer Exchange and Concentration:

-

The collected LNP solution contains ethanol and has a low pH. A buffer exchange is necessary to remove the ethanol and raise the pH to a physiological level (e.g., pH 7.4).

-

This is typically achieved through tangential flow filtration (TFF) or dialysis against phosphate-buffered saline (PBS) at pH 7.4.

-

During this process, the LNPs can also be concentrated to the desired final concentration.

-

-

Sterile Filtration:

-

Filter the final LNP formulation through a 0.22 µm sterile filter.

-

Store the final product at 2-8°C for short-term storage or at -80°C for long-term storage.

-

IV. LNP Characterization

-

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4).

-

Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

-

-

Encapsulation Efficiency:

-

The encapsulation efficiency is determined using a fluorescent dye that binds to nucleic acids, such as RiboGreen.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

-

Visualizations

Caption: LNP-mRNA Formulation Workflow.

Caption: Proposed Mechanism of LNP-mediated mRNA Delivery.

References

step-by-step guide for LNP-siRNA formulation with Lipid-182

Note on "Lipid-182": Initial research identified "Lipid-182" as a probable shorthand for a specific gemini cationic lipid, (C16Im)2(C2H4O)nC2H4 with n=1, from the 1,2-bis(hexadecyl dimethyl imidazolium) oligo-oxyethylene series, described in a 2016 publication by Martínez-Negro et al. However, the detailed, step-by-step formulation protocol for this specific lipid is not publicly available. Therefore, to provide a comprehensive and actionable guide, the following protocols utilize the well-characterized and widely-used ionizable lipid, DLin-MC3-DMA , as a representative example for the formulation of siRNA-containing lipid nanoparticles (LNPs). The principles and procedures outlined are broadly applicable to other ionizable lipids, though specific parameters may require optimization.

Application Notes

Introduction to LNP-siRNA Delivery